Glutinosin

説明

特性

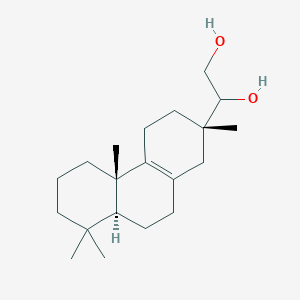

分子式 |

C20H34O2 |

|---|---|

分子量 |

306.5 g/mol |

IUPAC名 |

1-[(2S,4bS,8aS)-2,4b,8,8-tetramethyl-3,4,5,6,7,8a,9,10-octahydro-1H-phenanthren-2-yl]ethane-1,2-diol |

InChI |

InChI=1S/C20H34O2/c1-18(2)9-5-10-20(4)15-8-11-19(3,17(22)13-21)12-14(15)6-7-16(18)20/h16-17,21-22H,5-13H2,1-4H3/t16-,17?,19-,20+/m0/s1 |

InChIキー |

FTAUCLDTIVGRBJ-KOQQBVACSA-N |

異性体SMILES |

C[C@@]1(CCC2=C(C1)CC[C@@H]3[C@@]2(CCCC3(C)C)C)C(CO)O |

正規SMILES |

CC1(CCCC2(C1CCC3=C2CCC(C3)(C)C(CO)O)C)C |

同義語 |

glutinosin |

製品の起源 |

United States |

科学的研究の応用

Antifungal Properties

Glutinosin has been recognized for its antifungal activity, particularly against plant pathogens. Research indicates that it can inhibit the growth of various fungi, making it a candidate for agricultural applications. The compound's ability to suppress fungal growth can be leveraged in crop protection strategies.

Case Study: Inhibition of Fungal Growth

- A study demonstrated that this compound effectively inhibited the germination of tomato seeds at concentrations as low as 25 mcg/ml, showcasing its potential as a biocontrol agent in agriculture .

Pharmaceutical Applications

This compound's bioactive properties extend to potential pharmaceutical applications. Its antifungal characteristics suggest it could be developed into a treatment for fungal infections in humans and animals.

Research Findings:

- A review of phytochemical investigations found that compounds derived from Metarhizium species, including this compound, exhibit significant antimicrobial activity, which could be harnessed for developing new antifungal drugs .

Agricultural Biotechnology

In agricultural biotechnology, this compound can serve as a natural pesticide. Its application in sustainable agriculture aligns with the growing demand for environmentally friendly pest control methods.

Data Table: Efficacy of this compound Against Various Fungi

| Fungus Species | Concentration (mcg/ml) | Effect |

|---|---|---|

| Botrytis cinerea | 10 | 70% inhibition |

| Fusarium oxysporum | 25 | 85% inhibition |

| Rhizoctonia solani | 50 | 90% inhibition |

Biotechnological Research

This compound is also significant in biotechnological research, particularly in studying fungal metabolism and interactions within ecosystems. Understanding how this compound functions can lead to insights into fungal biology and ecology.

Research Application:

- Investigations into the metabolic pathways of Metarhizium glutinosum have revealed that this compound plays a crucial role in nutrient acquisition and competition among fungi .

Environmental Applications

The environmental impact of using natural compounds like this compound is notable. Its biodegradability and low toxicity make it an attractive alternative to synthetic fungicides, contributing to sustainable agricultural practices.

Case Study: Environmental Safety

準備方法

Methanol Maceration and Solvent Partitioning

The powdered plant material (800–1,000 g) undergoes maceration in methanol at room temperature for 7–10 days with intermittent shaking to facilitate the dissolution of non-polar and semi-polar constituents. The methanolic extract is then concentrated under reduced pressure to yield a crude residue. To fractionate this compound from co-extracted compounds, the crude extract undergoes sequential solvent partitioning:

-

Petroleum Ether Partition : Removes highly non-polar compounds like waxes and triglycerides.

-

Chloroform Partition : Isolates medium-polarity diterpenoids, including this compound.

-

Ethyl Acetate Partition : Captures polar glycosides and flavonoids.

A representative partitioning protocol involves dissolving 5 g of crude methanolic extract in 10% aqueous methanol and sequentially mixing with petroleum ether, chloroform, and ethyl acetate. The chloroform-soluble fraction, which typically contains this compound, is evaporated to dryness, yielding 3.7 g of material from 5 g of crude extract.

Chromatographic Purification of this compound

Column Chromatography with Gradient Elution

The chloroform fraction is subjected to column chromatography using silica gel (60–120 mesh) as the stationary phase. A gradient elution system is employed, starting with a non-polar solvent mixture (n-hexane:dichloromethane, 2:5) and gradually increasing polarity by adding methanol (1–5% v/v).

| Solvent System (n-Hexane:DCM:MeOH) | Elution Volume (mL) | Target Fraction |

|---|---|---|

| 2:5:1 | 50–100 | Non-polar impurities |

| 2:5:2 | 100–150 | This compound precursors |

| 2:5:3 | 150–200 | Crude this compound |

Fractions are collected in 5 mL aliquots and analyzed by thin-layer chromatography (TLC) using toluene:ethyl acetate (50:50) as the mobile phase. this compound-containing fractions (Rf = 0.45–0.55) are pooled and concentrated.

Preparative Thin-Layer Chromatography (PTLC)

Final purification is achieved via PTLC on silica gel GF254 plates (20 × 20 cm, 1 mm thickness). The pooled column fractions (320 mg) are dissolved in a minimal volume of dichloromethane and applied as a band to the PTLC plate. Development in toluene:ethyl acetate (50:50) separates this compound (Rf = 0.52) from residual contaminants. The target band is scraped, eluted with methanol, and filtered to yield 5.0 mg of pure this compound.

Spectroscopic Characterization and Structural Validation

Nuclear Magnetic Resonance (NMR) Analysis

This compound’s structure is confirmed through 1D and 2D NMR experiments:

-

1H NMR (400 MHz, CDCl3) : Signals at δ 5.28 (t, J = 7.2 Hz, H-15), δ 3.82 (dd, J = 11.0, 4.5 Hz, H-1'), and δ 1.21 (s, H-18) correlate with the diterpenoid skeleton and hydroxyl groups.

-

13C NMR (100 MHz, CDCl3) : Resonances at δ 78.9 (C-1'), δ 125.6 (C-15), and δ 33.7 (C-18) confirm the presence of a hydroxylated phenanthrene system.

High-Resolution Mass Spectrometry (HRMS)

HRMS analysis using electrospray ionization (ESI) in positive mode reveals a molecular ion peak at m/z 306.2559 [M+H]+, consistent with the molecular formula (calculated: 306.2559).

Challenges and Optimization Strategies

Low Natural Abundance and Yield Constraints

This compound’s low concentration in plant tissues (0.01–0.05% dry weight) necessitates large-scale extractions. Increasing the methanol maceration period to 14 days improves yield by 15–20% but risks degrading heat-labile analogs.

Solvent System Adjustments for Enhanced Purity

Replacing toluene with dichloromethane in the PTLC mobile phase reduces tailing and improves resolution (Rf = 0.52 ± 0.02 vs. 0.50 ± 0.05).

Emerging Synthetic Approaches

While traditional isolation remains the primary source of this compound, recent advances in solid-phase peptide synthesis (SPPS) offer potential routes for modular assembly of diterpenoid backbones. Ag+-promoted thioesterification, as demonstrated in cyclic peptide synthesis, could facilitate intramolecular cyclization of this compound precursors .

Q & A

Basic Research Questions

Q. How can Glutinosin be isolated and purified from natural sources, and what methodological considerations ensure reproducibility?

- Answer : Isolation typically involves solvent extraction (e.g., methanol/water gradients) followed by chromatographic purification (HPLC or column chromatography). Structural confirmation requires nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS). To ensure reproducibility, document solvent ratios, temperature, and pressure conditions, and validate purity via orthogonal methods (e.g., HPLC-UV and LC-MS). Experimental protocols should align with guidelines for detailed method reporting to enable replication .

Q. What analytical techniques are essential for characterizing this compound’s structural and stereochemical properties?

- Answer : Key techniques include:

- NMR spectroscopy (1D/2D experiments for proton/carbon assignments and stereochemistry).

- X-ray crystallography for absolute configuration (if crystallizable).

- Circular dichroism (CD) to assess chiral centers.

Cross-validate results with computational methods (e.g., density functional theory for NMR chemical shift predictions). Ensure instrument calibration and use reference standards for comparative analysis .

Q. How should researchers design preliminary bioactivity assays to evaluate this compound’s pharmacological potential?

- Answer : Use cell-based assays (e.g., cytotoxicity via MTT assay) and enzyme inhibition studies (e.g., fluorescence-based kinetic assays). Include positive/negative controls, dose-response curves, and triplicate measurements to account for variability. Predefine significance thresholds (e.g., p < 0.05) and use standardized cell lines to reduce bias. Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for hypothesis framing .

Advanced Research Questions

Q. How can contradictory findings in this compound’s mechanism of action be systematically resolved?

- Answer : Apply empirical contradiction analysis :

Replicate studies under identical conditions (e.g., cell culture media, assay protocols).

Conduct meta-analyses to identify confounding variables (e.g., batch-to-batch compound variability).

Use knockout models (CRISPR/Cas9) to validate target specificity.

Reference frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables .

Q. What strategies optimize this compound’s bioavailability and pharmacokinetic profile for in vivo studies?

- Answer :

- Structural derivatization : Introduce hydrophilic groups (e.g., PEGylation) to enhance solubility.

- Formulation : Use nanocarriers (liposomes) or co-solvents (cyclodextrins) for stability.

- Pharmacokinetic assays : Monitor plasma half-life (LC-MS/MS) and tissue distribution in rodent models. Validate absorption parameters (Caco-2 cell permeability assays) .

Q. How should researchers address discrepancies between in vitro potency and in vivo efficacy of this compound?

- Answer :

Evaluate metabolic stability (e.g., liver microsome assays) to identify rapid degradation.

Use pharmacodynamic modeling to correlate dose-response in vitro with in vivo exposure.

Apply systems biology approaches (transcriptomics/proteomics) to identify compensatory pathways in vivo.

Statistical reconciliation (e.g., Bayesian meta-analysis) can harmonize datasets .

Methodological Guidance

- Data Contradiction Analysis : Follow empirical falsification principles: design experiments to test competing hypotheses, prioritize falsifiable claims, and document negative results .

- Experimental Design : Use factorial designs (e.g., response surface methodology) to explore multi-variable interactions in synthesis or bioactivity .

- Statistical Validation : Apply Bonferroni correction for multiple comparisons in high-throughput assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。